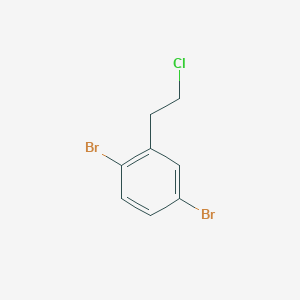

1,4-Dibromo-2-(2-chloroethyl)benzene

Description

Significance of polyhalogenated benzenes as pivotal synthetic intermediates in organic chemistry

Polyhalogenated benzenes, aromatic rings substituted with multiple halogen atoms, are of paramount importance in synthetic organic chemistry. Their significance stems from the ability of the halogen substituents to serve as versatile functional handles for a wide array of chemical transformations. These compounds are not merely precursors but are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgncert.nic.in

The presence of multiple halogens allows for selective and sequential reactions. For instance, in polyhalogenated arenes containing different halogens, the disparity in reactivity can be exploited to achieve regioselective modifications. It has been demonstrated in palladium-catalyzed reactions that a bromide is more reactive than a chloride on the same aromatic ring, enabling preferential transformation. acs.orgacs.org This differential reactivity is a powerful tool for chemists, allowing for the stepwise construction of complex molecular architectures from a single, readily available starting material. The ability to control the sequence of reactions is critical in multistep syntheses where the order of substituent introduction dictates the final product. libretexts.org

Structural characteristics and synthetic potential of dibrominated benzene (B151609) derivatives

Dibrominated benzene derivatives are a particularly useful subclass of polyhalogenated benzenes. The two bromine atoms can be positioned in ortho, meta, or para arrangements, each conferring distinct reactivity and steric properties to the molecule. These compounds serve as crucial building blocks for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings.

The synthetic potential of these derivatives is vast. For example, dialkoxy-substituted dibromobenzenes are valuable intermediates for creating soluble poly(p-phenylene)s and poly(phenylene vinylene)s, polymers with significant applications in the electronics and semiconductor industries. researchgate.net The bromine atoms provide reactive sites for polymerization reactions. However, the presence of multiple bromine substituents can also introduce challenges, as it can decrease the aromaticity and increase steric hindrance, potentially requiring more forceful reaction conditions to overcome these energy barriers. researchgate.net The planning of synthetic routes involving polysubstituted benzenes requires careful consideration of the directing effects of the existing substituents to achieve the desired regiochemistry. libretexts.orgpressbooks.pub

| Property | Description | Synthetic Implication |

| Reactivity | Bromine atoms serve as excellent leaving groups in cross-coupling reactions. | Enables the formation of C-C and C-heteroatom bonds. |

| Regioselectivity | The position of the two bromine atoms (ortho, meta, para) influences the molecule's symmetry and reactivity. | Allows for the synthesis of specific isomers of complex molecules. |

| Steric Hindrance | Multiple bulky bromine atoms can sterically hinder adjacent reaction sites. researchgate.net | May require tailored catalysts or harsher reaction conditions. |

| Electronic Effects | Bromine is an electron-withdrawing but ortho, para-directing group. | Influences the regioselectivity of further electrophilic aromatic substitution reactions. libretexts.org |

Role of the chloroethyl functionality in chemical transformations

The chloroethyl group [-CH2CH2Cl] is a versatile functional group that imparts significant reactivity to a molecule. Unlike halogens directly attached to an aromatic ring, the chlorine atom in a chloroethyl side chain is bonded to an sp³-hybridized carbon atom, making it susceptible to nucleophilic substitution reactions (Sₙ2). ncert.nic.in This reactivity is fundamental to its role as a building block for more complex organic molecules, allowing for the introduction of a wide range of functionalities.

The chloroethyl moiety is a potent alkylating agent. It can react with nucleophiles to form new carbon-heteroatom bonds. A classic example of its reactivity is seen in sulfur mustards, such as bis(2-chloroethyl) sulfide, where the chloroethyl group undergoes intramolecular nucleophilic substitution to form a highly reactive cyclic sulfonium (B1226848) ion. wikipedia.org This intermediate readily alkylates other molecules. wikipedia.orgresearchgate.net This capacity for alkylation and participation in substitution reactions makes the chloroethyl group a valuable tool for constructing diverse molecular frameworks, including heterocyclic systems.

| Reaction Type | Reagent/Condition | Product Functionality |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Ethers, Thioethers, Amines |

| Cyclization (Intramolecular) | Internal Nucleophile | Heterocyclic rings |

| Elimination | Strong Base | Vinyl group |

| Grignard Reagent Formation | Magnesium | Organometallic intermediate |

Contextualizing 1,4-Dibromo-2-(2-chloroethyl)benzene as a versatile building block for complex molecular architectures

The compound this compound is a prime example of a multifunctional synthetic building block that combines the distinct reactive features of its constituent parts. This molecule possesses three halogen atoms, each with a different potential for chemical transformation, offering a high degree of synthetic flexibility.

The two bromine atoms on the aromatic ring provide two sites for metal-catalyzed cross-coupling reactions. Their para-disposition allows for the synthesis of linear, rigid molecular structures, which can be desirable in materials science and medicinal chemistry. The chloroethyl side chain, positioned ortho to one of the bromine atoms, offers an independent reaction site. The chlorine atom on the sp³-hybridized carbon is readily displaced by nucleophiles, a reaction pathway that is typically orthogonal to the cross-coupling reactions involving the aryl bromides.

This differential reactivity allows for a stepwise and controlled elaboration of the molecule. For example, one could first perform a selective Suzuki coupling at one of the bromine positions, then carry out a nucleophilic substitution on the chloroethyl group, and finally, functionalize the remaining bromine atom. This strategic approach makes this compound a highly valuable intermediate for the synthesis of complex, polyfunctional molecules and specialized chemical scaffolds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(2-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURLLZGPVLAWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Dibromo 2 2 Chloroethyl Benzene and Its Precursors

Strategies for constructing the 1,4-dibromobenzene (B42075) core with a 2-substituted chloroethyl moiety.

The primary challenge in synthesizing 1,4-dibromo-2-(2-chloroethyl)benzene lies in controlling the regiochemistry of the substitution on the benzene (B151609) ring. The two bromine atoms are in a para relationship, while the 2-chloroethyl group is positioned ortho to one of the bromine atoms. This specific arrangement necessitates careful selection of synthetic routes and reaction conditions.

Regioselective halogenation techniques for benzene derivatives.

Achieving the desired 1,4-dibromo substitution pattern is a critical step. The directing effects of substituents already present on the aromatic ring play a crucial role in determining the position of incoming electrophiles.

Starting with benzene, a direct one-pot dibromination would lead to a mixture of ortho, meta, and para isomers, with the para isomer often being a major product but requiring separation. A more controlled approach involves a stepwise bromination. For instance, the monobromination of benzene yields bromobenzene (B47551). The bromine atom is an ortho, para-directing group, albeit a deactivating one. Subsequent bromination of bromobenzene will yield a mixture of 1,2-dibromobenzene (B107964) and 1,4-dibromobenzene, with the para isomer being the major product due to steric hindrance at the ortho positions.

To enhance para-selectivity, various catalytic systems can be employed. Zeolites, for example, can induce high para-selectivity in the bromination of substituted benzenes due to the shape-selective nature of their microporous structures. researchgate.net Similarly, N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel is a good brominating agent for regioselective electrophilic aromatic brominations. nih.gov The choice of solvent and temperature can also influence the isomer distribution.

Methods for introducing the 2-chloroethyl side chain on aromatic rings.

Several methods are available for attaching a 2-chloroethyl side chain to an aromatic ring. The choice of method often depends on the starting material and the desired regioselectivity.

The Friedel-Crafts reaction is a cornerstone of aromatic alkylation. libretexts.org However, direct alkylation with 2-chloroethyl chloride is prone to carbocation rearrangements, which can lead to undesired products. A more reliable approach is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgnih.govlibretexts.org

For the synthesis of this compound, a plausible route involves the Friedel-Crafts acylation of 1,4-dibromobenzene with 2-chloroacetyl chloride. This reaction introduces a 2-chloro-1-oxoethyl group onto the ring. The bromine atoms are deactivating, making the reaction conditions more stringent than for benzene itself. The acylation is expected to occur at one of the positions ortho to a bromine atom. The resulting ketone, 2-chloro-1-(2,5-dibromophenyl)ethanone, can then be reduced to the desired 2-chloroethyl group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Table 1: Comparison of Reduction Methods for Aryl Ketones

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | Effective for ketones stable to strong acid. | Not suitable for acid-sensitive substrates. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH or KOtBu | High temperature, high-boiling solvent (e.g., ethylene (B1197577) glycol) | Suitable for base-stable compounds. | Not suitable for base-sensitive substrates; harsh conditions. |

Another strategy involves the introduction of an ethyl group first, followed by chlorination of the side chain. For instance, 1,4-dibromo-2-ethylbenzene (B1319136) could be a precursor. The free radical chlorination of this intermediate, typically using chlorine gas in the presence of UV light or a radical initiator like AIBN (azobisisobutyronitrile), would lead to the substitution of a hydrogen atom on the ethyl side chain with a chlorine atom. This reaction, however, can produce a mixture of 1-chloroethyl and 2-chloroethyl isomers, as well as products of multiple chlorinations. Controlling the reaction conditions is crucial to favor the formation of the desired 2-chloroethyl product.

Micellar catalysis has emerged as a greener and more efficient method for certain organic transformations. While direct chloroethylation using this method is not extensively documented, the principles of micellar catalysis in related chloromethylation reactions suggest its potential applicability. Surfactant micelles in an aqueous medium can act as nanoreactors, concentrating the reactants and catalyst, thereby enhancing reaction rates and selectivity. This approach could potentially be adapted for the chloroethylation of appropriately substituted benzene derivatives.

Sequential functionalization strategies for differential halogen and alkyl halide introduction.

The order in which the substituents are introduced is a critical aspect of the synthetic design. libretexts.org Two primary sequential strategies can be envisioned for the synthesis of this compound:

Strategy A: Bromination followed by introduction of the chloroethyl side chain.

Dibromination of Benzene: Benzene is first dibrominated to produce 1,4-dibromobenzene as the major product.

Friedel-Crafts Acylation: 1,4-dibromobenzene is then subjected to Friedel-Crafts acylation with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst to yield 2-chloro-1-(2,5-dibromophenyl)ethanone.

Reduction: The resulting ketone is reduced to the methylene (B1212753) group, affording the final product, this compound.

Strategy B: Introduction of the chloroethyl precursor followed by bromination.

Friedel-Crafts Acylation of Benzene: Benzene is first acylated with 2-chloroacetyl chloride to produce 2-chloro-1-phenylethanone.

Reduction: The ketone is reduced to give (2-chloroethyl)benzene (B74947).

Dibromination: The (2-chloroethyl)benzene is then dibrominated. The 2-chloroethyl group is an ortho, para-directing group. Therefore, bromination is expected to yield a mixture of isomers, including the desired this compound. Careful control of the reaction conditions and subsequent purification would be necessary to isolate the target compound.

Table 2: Comparison of Sequential Functionalization Strategies

| Strategy | Starting Material | Key Steps | Advantages | Disadvantages |

| A | Benzene | 1. Dibromination2. Friedel-Crafts Acylation3. Reduction | Potentially better regiocontrol in the acylation step due to the directing effects of the bromine atoms. | The deactivating nature of the bromine atoms may require harsher conditions for the Friedel-Crafts acylation. |

| B | Benzene | 1. Friedel-Crafts Acylation2. Reduction3. Dibromination | Milder conditions for the initial acylation of benzene. | The final bromination step may lead to a mixture of isomers, complicating purification. |

Optimization of reaction conditions and yield enhancement in synthetic pathways.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. This involves a careful study of various parameters for each step of the proposed synthetic pathway.

For the electrophilic bromination step, key parameters to control include temperature, stoichiometry, and the choice of catalyst and brominating agent. The reaction rate and selectivity are influenced by both steric and electronic effects of the substituents already present on the benzene ring. rsc.orgresearchgate.net The use of a Lewis acid catalyst is standard for activating the bromine molecule for the electrophilic attack on the aromatic ring. masterorganicchemistry.comkhanacademy.org The temperature must be carefully controlled to prevent unwanted side reactions and the formation of polybrominated byproducts.

In Friedel-Crafts acylation , the ratio of the reactants, including the Lewis acid catalyst, is a critical factor. uni-siegen.de The reaction is typically carried out at moderate temperatures to ensure a reasonable reaction rate. uni-siegen.de

To enhance yields in electrophilic aromatic substitution reactions, mechanochemistry has been explored as a method to increase reaction rates. nih.gov This technique involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent, which can also contribute to a more environmentally friendly process.

The following table summarizes key parameters that can be optimized for different reaction types relevant to the synthesis of this compound:

| Reaction Type | Key Parameters for Optimization | Potential for Yield Enhancement |

| Electrophilic Aromatic Bromination | Temperature, Catalyst (e.g., FeCl₃, AlBr₃), Stoichiometry of Bromine, Solvent | Control of regioselectivity, minimization of polybrominated byproducts. rsc.org |

| Friedel-Crafts Acylation | Lewis Acid Catalyst (e.g., AlCl₃), Reactant Ratios, Temperature | Improved reaction rates and prevention of side reactions. uni-siegen.demasterorganicchemistry.com |

| Reduction of Ketones | Choice of Reducing Agent (e.g., NaBH₄), Solvent, Temperature | High conversion to the desired alcohol. |

| Side-Chain Halogenation | Radical Initiator (e.g., light, AIBN), Halogenating Agent, Temperature | Selective halogenation at the desired position on the alkyl chain. youtube.com |

Exploration of sustainable and environmentally conscious synthetic approaches.

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methods. rsc.org For the synthesis of halogenated aromatic compounds like this compound, several greener alternatives to traditional methods are being explored.

Green Brominating Agents: A significant focus is on replacing hazardous molecular bromine with safer and more sustainable alternatives. nih.gov One such approach is the use of hydrobromic acid (HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂). researchgate.net This system generates the brominating species in situ, avoiding the handling of liquid bromine. rsc.org Another green approach involves the use of sodium bromide (NaBr) with an oxidant in a more benign solvent like acetic acid. nih.govacs.org These methods are often more atom-economical and reduce the production of hazardous waste. rsc.org

Photocatalytic Halogenation: The use of visible light as a renewable energy source to drive chemical reactions is a cornerstone of green chemistry. Photocatalytic methods for the halogenation of arenes have been developed, which can proceed under mild conditions. nih.govrsc.org These reactions often utilize an organic dye or a metal complex as a photocatalyst to generate the reactive halogen species. nih.govrsc.org This approach can offer high regioselectivity and reduces the need for harsh reagents and high temperatures. rsc.org

Enzymatic Halogenation: Biocatalysis offers a highly selective and environmentally benign route to halogenated compounds. Halogenase enzymes can catalyze the halogenation of aromatic substrates with high regioselectivity under mild, aqueous conditions. frontiersin.orgnih.govacs.org These enzymes use non-toxic halide salts as the halogen source. researchgate.netrsc.org While the industrial application of halogenases is still under development, they represent a promising future for sustainable halogenation. researchgate.net

The following table provides an overview of some sustainable approaches relevant to the synthesis of halogenated aromatic compounds:

| Sustainable Approach | Description | Advantages |

| Green Brominating Agents | Use of HBr/H₂O₂ or NaBr/oxidant systems. researchgate.netacs.org | Avoids handling of liquid bromine, often more atom-economical. rsc.org |

| Photocatalysis | Utilizes visible light to drive the halogenation reaction. nih.gov | Mild reaction conditions, high selectivity, uses a renewable energy source. rsc.org |

| Enzymatic Halogenation | Employs halogenase enzymes for regioselective halogenation. frontiersin.orgacs.org | High selectivity, environmentally benign conditions (aqueous, neutral pH). nih.govrsc.org |

| Continuous Flow Synthesis | In situ generation and consumption of hazardous reagents in a flow reactor. nih.gov | Improved safety, better control over reaction parameters. nih.gov |

Reactivity and Mechanistic Investigations of 1,4 Dibromo 2 2 Chloroethyl Benzene

Transformations involving the aromatic bromine substituents.

The presence of two bromine atoms on the aromatic ring of 1,4-Dibromo-2-(2-chloroethyl)benzene at positions 1 and 4 offers the potential for selective functionalization. The electronic and steric environment of each bromine atom is rendered distinct by the presence of the 2-(2-chloroethyl) substituent, which is expected to influence their relative reactivity in metal-catalyzed cross-coupling reactions.

Metal-catalyzed cross-coupling reactions.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections explore the predicted reactivity of this compound in several key cross-coupling reactions, drawing on established principles and data from analogous systems.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds through the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For non-symmetrical dibromobenzenes, the regioselectivity of the coupling is often influenced by both electronic and steric factors. rsc.org In the case of this compound, the bromine atom at the 4-position is sterically less hindered than the bromine at the 1-position, which is ortho to the 2-(2-chloroethyl) group. Electronically, the 2-(2-chloroethyl) group is weakly electron-donating, which might slightly deactivate the ortho C-Br bond towards oxidative addition to the palladium(0) catalyst. Consequently, it is anticipated that the Suzuki-Miyaura coupling would preferentially occur at the C-4 position.

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Ratio (4-Aryl:1-Aryl) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-Bromo-3-(2-chloroethyl)-1,1'-biphenyl | >95:5 | 85 |

This data is hypothetical and based on trends observed for similar substrates.

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Kumada coupling on this compound would be dictated by the relative rates of oxidative addition at the two C-Br bonds. Given the steric hindrance at the C-1 position, the reaction with a Grignard reagent is expected to favor substitution at the C-4 position.

Table 2: Predicted Regioselective Kumada Cross-Coupling of this compound with Phenylmagnesium Bromide

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Product(s) | Ratio (4-Aryl:1-Aryl) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | NiCl₂(dppp) | THF | 60 | 8 | 4-Bromo-3-(2-chloroethyl)-1,1'-biphenyl | >90:10 | 78 |

This data is hypothetical and based on trends observed for similar substrates.

The Stille cross-coupling reaction involves the coupling of an organohalide with an organostannane, catalyzed by a palladium complex. libretexts.orgyoutube.com A key advantage of the Stille reaction is its tolerance to a wide range of functional groups. jk-sci.com The mechanism and factors influencing regioselectivity are similar to other palladium-catalyzed cross-coupling reactions. Therefore, for this compound, the less sterically encumbered C-4 bromine atom is the more probable site for the initial reaction.

Table 3: Predicted Regioselective Stille Cross-Coupling of this compound with Tributyl(phenyl)stannane | Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Product(s) | Ratio (4-Aryl:1-Aryl) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Pd(PPh₃)₄ | - | Toluene | 110 | 24 | 4-Bromo-3-(2-chloroethyl)-1,1'-biphenyl | >90:10 | 80 | | 2 | Pd₂(dba)₃ | P(o-tol)₃ | DMF | 100 | 18 | 4-Bromo-3-(2-chloroethyl)-1,1'-biphenyl | >90:10 | 77 |

This data is hypothetical and based on trends observed for similar substrates.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org The regioselectivity of the Heck reaction on a dihalogenated arene is also governed by the steric and electronic properties of the substituents. It is anticipated that the oxidative addition of the palladium catalyst would occur preferentially at the less hindered C-4 bromine of this compound, leading to the formation of a 4-alkenyl-1-bromobenzene derivative.

Table 4: Predicted Regioselective Heck Reaction of this compound with Styrene | Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Regioisomer Ratio | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Pd(OAc)₂ | Et₃N | DMF | 120 | 24 | (E)-1-Bromo-4-(2-chloroethyl)-2-styrylbenzene | >95:5 | 70 | | 2 | Pd(PPh₃)₄ | K₂CO₃ | NMP | 120 | 20 | (E)-1-Bromo-4-(2-chloroethyl)-2-styrylbenzene | >95:5 | 68 |

This data is hypothetical and based on trends observed for similar substrates.

The regioselective activation of one C(sp²)-Br bond over another in a polybrominated aromatic compound is a key challenge and opportunity in organic synthesis. For this compound, the differentiation between the C1-Br and C4-Br bonds is primarily governed by steric hindrance. The 2-(2-chloroethyl) group ortho to the C1-Br bond significantly increases the steric bulk around this position, making it less accessible to the bulky catalytic species involved in cross-coupling reactions. This steric shielding is the primary factor that would direct the regioselective activation towards the C4-Br bond.

In addition to steric effects, electronic factors can play a role. The 2-(2-chloroethyl) group is a weakly activating, ortho, para-directing group. This would slightly increase the electron density at the ortho (C1) and para (C4) positions. However, the steric hindrance is generally a more dominant factor in determining the site of oxidative addition in such systems. Therefore, a high degree of regioselectivity for the functionalization of the C4-Br bond is predicted across various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. youtube.com Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient, effectively acting as an electrophile. youtube.comyoutube.com The reaction typically proceeds through a two-step addition-elimination mechanism. youtube.comlibretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com

Aryl halides are generally unreactive towards nucleophilic substitution. quora.comlibretexts.org The SN2 pathway is impossible due to the steric hindrance of the benzene (B151609) ring, which blocks the required backside attack, and the SN1 pathway is highly unfavorable due to the instability of the resulting aryl cation. libretexts.org For this compound, which lacks strong activating groups, reactivity via the addition-elimination SNAr pathway is expected to be extremely low under standard conditions.

Influence of Electron-Withdrawing Groups on SNAr Reactivity

The viability of the addition-elimination SNAr mechanism is critically dependent on the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.orgphiladelphia.edu.jo These groups are essential because they delocalize and stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org This stabilization lowers the activation energy of the first step, thereby increasing the reaction rate. youtube.com Substituents in the meta position offer no such resonance stabilization and thus have a much smaller effect on reactivity. libretexts.orgphiladelphia.edu.jo

In the case of this compound, there are no strong electron-withdrawing groups present. The bromine atoms themselves are weakly deactivating, and the 2-chloroethyl group is an alkyl substituent, which is typically considered electron-donating or very weakly withdrawing by induction and does not provide the necessary stabilization for the anionic intermediate. Consequently, the compound is predicted to be highly unreactive toward the SNAr addition-elimination pathway.

Table 1: Illustrative Relative Rates of SNAr Reaction for Substituted Chlorobenzenes

This table demonstrates the powerful activating effect of ortho and para electron-withdrawing groups on the rate of nucleophilic aromatic substitution with a given nucleophile.

| Compound | Substituent(s) | Position(s) | Relative Rate |

| Chlorobenzene | None | - | 1 |

| 1-Chloro-4-nitrobenzene | -NO₂ | para | 7 x 10¹⁰ |

| 1-Chloro-2,4-dinitrobenzene | -NO₂, -NO₂ | ortho, para | 2.4 x 10¹⁵ |

| This compound | -Br, -CH₂CH₂Cl | - | Expected to be very low |

Note: The relative rates are approximate values used for illustrative purposes to show the trend in reactivity and are based on general principles of organic chemistry.

Aryne Intermediates in Strong Base Conditions

In the absence of activating EWGs, nucleophilic aromatic substitution can sometimes proceed through an alternative elimination-addition mechanism, particularly in the presence of a very strong base like sodium amide (NaNH₂) or potassium amide (KNH₂). youtube.com This pathway involves the formation of a highly reactive and strained intermediate called an aryne (e.g., benzyne). wikipedia.orgtcichemicals.com

The mechanism begins with the strong base abstracting a proton from a carbon atom adjacent (ortho) to one of the halogen leaving groups. tcichemicals.com This is followed by the elimination of the halide ion from the adjacent carbon, forming a transient triple bond within the aromatic ring. researchgate.net The aryne intermediate is a powerful electrophile and is rapidly attacked by any available nucleophile (including the conjugate acid of the base or an external nucleophile). philadelphia.edu.joresearchgate.net This attack can occur at either carbon of the triple bond, which can lead to a mixture of regioisomeric products. youtube.com

For this compound, there are available protons ortho to both bromine atoms (at the C-3 and C-5 positions). Treatment with a strong base could potentially lead to the formation of two different aryne intermediates, complicating the product outcome. The specific conditions required and the regioselectivity of the subsequent nucleophilic addition would need to be determined experimentally.

Metal-Halogen Exchange Reactions (e.g., Bromine-Lithium or Bromine-Magnesium Exchange)

Metal-halogen exchange is a powerful and common method for converting aryl halides into organometallic reagents, which are versatile intermediates in organic synthesis. wikipedia.org This reaction typically involves treating an aryl bromide or iodide with an organolithium reagent (like n-butyllithium or tert-butyllithium) or a Grignard reagent (like isopropylmagnesium chloride). wikipedia.orgnih.gov The reaction is an equilibrium process, but it generally favors the formation of the more stable organolithium or organomagnesium species. harvard.eduprinceton.edu For aryl halides, the equilibrium lies far to the side of the aryllithium or arylmagnesium product.

The general reaction for this compound would be: Ar-Br + R-M → Ar-M + R-Br (where M = Li or MgCl)

This transformation is highly feasible for this compound, allowing for the selective formation of an organometallic species at one of the bromine-substituted positions.

Regioselectivity and Kinetics of Exchange

Kinetics: The rate of metal-halogen exchange is generally very fast, often faster than nucleophilic addition or even proton transfer in some cases. wikipedia.orgharvard.edu The reaction rates are kinetically controlled and follow the trend I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.org The exchange with aryl bromides using reagents like n-butyllithium is typically conducted at low temperatures (e.g., -78 °C) in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to minimize side reactions. nih.govresearchgate.net

Regioselectivity: In molecules with multiple halogen atoms, the site of the exchange is determined by several factors, including sterics, electronics, and the ability of nearby functional groups to direct the metalation. organic-chemistry.orgresearchgate.net For this compound, there are two non-equivalent bromine atoms at positions C-1 and C-4.

Steric Effects: The bromine atom at C-1 is flanked by a hydrogen and the bromo-substituted carbon, making it relatively unhindered. The bromine at C-4 is ortho to the 2-chloroethyl side chain. The steric bulk of this side chain might disfavor the approach of the organolithium reagent to the C-4 bromine, potentially leading to preferential exchange at the C-1 position.

Electronic and Directing Effects: Alkyl groups are not strong directing groups for metalation. However, studies on substituted dibromoarenes have shown that exchange can occur ortho to substituents. organic-chemistry.orgresearchgate.net The presence of the chlorine atom on the side chain could potentially have a weak chelating effect, although this is less likely than with oxygen- or nitrogen-containing groups.

Given these competing factors, predicting the precise regioselectivity for this compound is difficult without experimental data. It is plausible that a mixture of the two possible organometallic intermediates would be formed, with the ratio depending on the specific reagent and reaction conditions used. soton.ac.uk

Reactions of the 2-Chloroethyl Side Chain

The 2-chloroethyl side chain on the benzene ring behaves as a primary alkyl halide. The carbon-chlorine bond is polarized, making the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles. quora.com This part of the molecule can undergo reactions typical of alkyl halides, primarily nucleophilic substitution and, to a lesser extent, elimination.

Nucleophilic Substitution Reactions at the Aliphatic Carbon

The chlorine atom on the ethyl side chain is a good leaving group, making the compound a suitable substrate for nucleophilic substitution reactions. This reaction would proceed via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic carbon atom, displacing the chloride ion in a single, concerted step. The proximity to the aromatic ring can sometimes influence reactivity, but for a -CH₂CH₂Cl group, the reactivity is largely analogous to a standard primary alkyl chloride. researchgate.net

A wide range of nucleophiles can be used to displace the chloride, allowing for the synthesis of various derivatives.

Table 2: Potential Products from Nucleophilic Substitution on the 2-Chloroethyl Side Chain

This table illustrates the versatility of the chloroethyl group as a synthetic handle for introducing new functional groups.

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Hydroxide (HO⁻) | Sodium Hydroxide (NaOH) | Alcohol (-CH₂CH₂OH) |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (-CH₂CH₂CN) |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether (-CH₂CH₂OCH₃) |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂CH₂SPh) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide (-CH₂CH₂N₃) |

| Amine (RNH₂) | Ammonia (NH₃) | Amine (-CH₂CH₂NH₂) |

| Carboxylate (RCOO⁻) | Sodium Acetate (CH₃COONa) | Ester (-CH₂CH₂OCOCH₃) |

Note: These are predicted products based on the known reactivity of primary alkyl halides.

Reaction with various nucleophiles (e.g., amines, alcohols, thiols).3.2.2. Elimination reactions for the formation of vinylbenzene derivatives.3.2.2.1. Dehydrochlorination processes.3.3. Complex reaction systems: Interplay and synergistic effects between functionalities.3.3.1. Cascade and domino reactions involving both aromatic and aliphatic reactive sites.3.3.2. Chemo-, regio-, and stereoselectivity considerations in multi-functionalized systems.

Further experimental investigation into the reactivity of this compound is required to elucidate its chemical behavior and potential for synthetic applications.

No Direct Theoretical Studies Found for this compound

A comprehensive search for theoretical and computational chemistry studies focusing specifically on the compound This compound has revealed a significant lack of available research literature. Despite a thorough investigation for scholarly articles and papers detailing its molecular geometry, electronic structure, and reactivity descriptors, no dedicated computational analyses for this exact molecule could be identified.

The search included queries for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and other relevant computational chemistry methods applied to this compound. However, the existing body of scientific literature does not appear to contain these specific analyses for this compound.

Research has been conducted on structurally related molecules, which may offer some comparative insights. For instance, computational studies have been performed on various halogenated benzene and ethylbenzene (B125841) derivatives. These studies employ methods like DFT to explore molecular structures and electronic properties. However, the specific substitution pattern of two bromine atoms and a 2-chloroethyl group on the benzene ring in this compound makes it unique, and data from other compounds cannot be directly extrapolated.

Due to the absence of specific research data for this compound, it is not possible to provide the detailed analysis requested in the article outline, including data tables on molecular geometry, electronic structure, and reactivity.

Further theoretical and computational research would be necessary to elucidate the specific properties of this compound as outlined. Such studies would contribute valuable information to the field of computational chemistry and enhance the understanding of halogenated aromatic compounds.

Theoretical and Computational Chemistry Studies on 1,4 Dibromo 2 2 Chloroethyl Benzene

Detailed mechanistic insights from computational modeling.

Elucidating the reaction mechanisms of 1,4-dibromo-2-(2-chloroethyl)benzene would involve computational modeling to map out the potential energy surfaces of its reactions. This would include the identification of reactants, products, intermediates, and, crucially, the transition states that connect them.

No specific studies detailing the identification of transition states or the calculation of reaction energy barriers for reactions involving this compound are currently available. Such calculations would be essential for understanding the kinetics and feasibility of potential transformations, such as nucleophilic substitution or elimination reactions involving the chloroethyl side chain.

Without transition state analysis, the elucidation of specific reaction pathways for this compound remains speculative. Computational studies would be required to map the intrinsic reaction coordinates and determine the most favorable routes for its chemical conversions.

Analysis of bonding and intramolecular interactions.

The electronic structure and the nature of chemical bonds and non-covalent interactions within this compound could be thoroughly investigated using various computational techniques.

A Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding and electronic structure of this compound. wisc.eduaiu.edu This method allows for the quantification of orbital interactions, charge transfer, and hybridization, which are fundamental to understanding the molecule's stability and reactivity. ijnc.ir NBO analysis performed on similar halogenated compounds has revealed insights into hyperconjugative interactions and the influence of substituents on the electronic environment of the benzene (B151609) ring. researchgate.netresearchgate.net However, specific NBO data for the title compound is not present in the current body of scientific literature.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing electron density to define atomic properties and characterize chemical bonds and other interactions. researchgate.netamercrystalassn.orge-bookshelf.dewiley-vch.demuni.cz QTAIM analysis could reveal the nature of the C-Br, C-Cl, and other bonds within this compound, classifying them as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions.

Complementary to QTAIM, Noncovalent Interaction (NCI) analysis is used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which can be crucial for understanding molecular conformation and crystal packing. nih.govresearcher.lifescielo.org.mx While these methods have been applied to a wide range of molecules, including other halogenated compounds, jmcs.org.mxmdpi.com there are no published studies that have performed QTAIM or NCI analysis specifically on this compound.

Computational prediction of spectroscopic properties.

Computational methods are frequently used to predict spectroscopic properties like NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions. mpg.de These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For instance, theoretical calculations of vibrational frequencies have been shown to be in good agreement with experimental FT-IR spectra for related compounds. researchgate.net However, specific computational predictions of the spectroscopic properties for this compound are not documented in the scientific literature.

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational chemistry, predicting the frequencies of molecular vibrations corresponding to the absorption of infrared radiation and scattering in Raman spectroscopy. These calculations are typically performed using quantum mechanical methods such as Density Functional Theory (DFT) and Ab-initio Hartree-Fock (HF) methods. researchgate.net The calculated vibrational spectra can be used to assign experimental bands and to provide a detailed understanding of the molecule's vibrational modes.

Benzene Ring Vibrations: The benzene ring has characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the range of 3000-3100 cm⁻¹. researchgate.net The C-C stretching vibrations within the benzene ring usually appear in the 1400-1600 cm⁻¹ region. materialsciencejournal.org In-plane and out-of-plane C-H bending vibrations are expected in the ranges of 1000-1300 cm⁻¹ and 700-1000 cm⁻¹, respectively. materialsciencejournal.org The presence of heavy substituents like bromine and the chloroethyl group can influence the exact wavenumbers of these bands. materialsciencejournal.org

Chloroethyl Group Vibrations: The 2-chloroethyl substituent will exhibit its own characteristic vibrational modes. These include the symmetric and asymmetric stretching of the CH₂ groups, which are anticipated to occur in the 2850-2970 cm⁻¹ range. Scissoring, wagging, twisting, and rocking modes of the CH₂ groups are also expected at lower frequencies.

Carbon-Halogen Vibrations: The stretching vibrations of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are key features. The C-Br stretching vibrations are typically found in the range of 500-700 cm⁻¹. researchgate.net The C-Cl stretching vibration from the chloroethyl group is expected to appear in the 600-800 cm⁻¹ region. materialsciencejournal.org

The table below provides a theoretical assignment of the fundamental vibrational frequencies for this compound based on typical frequency ranges observed for similar molecules in the literature.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2970 - 2850 | Asymmetric and symmetric stretching of the CH₂ groups in the chloroethyl side chain. |

| C=C Aromatic Stretch | 1600 - 1400 | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| CH₂ Scissoring | 1470 - 1440 | In-plane bending of the CH₂ groups. |

| Aromatic C-H In-plane Bend | 1300 - 1000 | In-plane bending vibrations of the aromatic C-H bonds. |

| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond in the chloroethyl group. |

| C-Br Stretch | 700 - 500 | Stretching vibrations of the carbon-bromine bonds attached to the benzene ring. |

| Aromatic C-H Out-of-plane Bend | 1000 - 700 | Out-of-plane bending vibrations of the aromatic C-H bonds. |

This table is a theoretical estimation based on data from related compounds and general spectroscopic principles.

Lack of Published Research on Advanced Synthetic Applications of this compound

Despite a comprehensive search for scientific literature, no specific research detailing the advanced synthetic applications of the chemical compound This compound (CAS No. 2172599-58-3) could be found. Extensive searches were conducted using both the chemical name and its unique CAS number across various scientific databases and search engines.

The investigation aimed to gather information for a detailed article on its use as a building block in several areas of advanced organic synthesis, as per the requested outline. However, the search did not yield any published studies, research articles, or patents that describe its application in:

The synthesis of complex substituted aromatic and heteroaromatic systems.

The construction of functionalized polymers and organic materials, including as a precursor for π-conjugated systems.

The formation of metal-organic frameworks (MOFs) or porous organic frameworks (POFs).

The synthesis of macrocyclic compounds.

The development of advanced organic intermediates for diverse chemical synthesis.

While the compound is listed as being commercially available from several chemical suppliers, indicating its potential use in research and development, there appears to be no published data on its specific synthetic utility in the advanced applications that were the focus of the requested article.

Therefore, due to the absence of verifiable and citable scientific information, it is not possible to generate the thorough and informative article as outlined in the user's instructions. The creation of such an article would require speculation beyond the currently available scientific record.

Q & A

Q. How can synthesis protocols for 1,4-Dibromo-2-(2-chloroethyl)benzene be optimized to improve regioselectivity and yield?

- Methodological Answer : Optimize halogenation or alkylation steps using regioselective catalysts like polyfluorinated alcohols (e.g., 2,2,2-trifluoroethanol) or ceric ammonium nitrate, which enhance electrophilic substitution efficiency . For chloroethyl group introduction, consider sulfuryl chloride in acetonitrile at controlled temperatures (-40°C to 25°C) to minimize side reactions . Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and reaction time.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use FT-IR to identify C-Br (550–650 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches, validated against reference spectra of structurally similar compounds (e.g., 1,4-dibromobenzene) . ¹H/¹³C NMR in CDCl₃ resolves aromatic protons and chloroethyl chain signals (δ ~3.5–4.0 ppm for CH₂Cl). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₈H₆Br₂Cl: ~312.81 g/mol). For purity, combine with elemental analysis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to volatility and potential respiratory/skin irritation . Avoid contact with strong oxidizers (risk of hazardous decomposition). In case of exposure, flush eyes/skin with water for 15 minutes and seek medical evaluation. Store in airtight containers at ≤25°C, away from ignition sources .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical stability data for this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze bond dissociation energies (BDEs) and electrostatic potential surfaces. Compare computed vibrational spectra (IR) with experimental data to validate molecular stability . For discrepancies in thermal stability, conduct thermogravimetric analysis (TGA) under inert gas and correlate with DFT-derived activation energies .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer : For Suzuki-Miyaura cross-coupling, use Pd(PPh₃)₄ with aryl boronic acids in degassed THF/water (3:1) at 80°C. Add silver oxide to suppress β-hydride elimination in the chloroethyl chain . For Ullmann couplings, employ CuI/1,10-phenanthroline in DMF at 120°C. Monitor intermediates via LC-MS to adjust ligand ratios .

Q. How can environmental persistence and degradation pathways of this compound be studied?

- Methodological Answer : Conduct hydrolysis studies in buffered solutions (pH 4–9) at 50°C, analyzing degradation products via GC-MS. For photolytic degradation, use UV irradiation (254 nm) in aqueous acetonitrile and track intermediates. Compare with QSPR models predicting half-lives based on halogen substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.